

# A Technical Guide to the Physicochemical Properties of 3,4-Dichlorobenzoic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,4-Dichlorobenzoic acid

Cat. No.: B181264

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3,4-Dichlorobenzoic acid** (3,4-DCBA) is a halogenated aromatic carboxylic acid with the chemical formula  $C_7H_4Cl_2O_2$ . As a substituted benzoic acid, its physicochemical properties are of significant interest in various fields, including drug discovery, environmental science, and chemical synthesis. This document provides a comprehensive overview of the core physicochemical properties of **3,4-Dichlorobenzoic acid**, details the experimental methodologies for their determination, and presents logical workflows for these procedures. All quantitative data are summarized for clarity and rapid assessment.

## Core Physicochemical Properties

The fundamental properties of **3,4-Dichlorobenzoic acid** are summarized in the tables below. These values are critical for predicting its behavior in various chemical and biological systems.

### Table 1: General and Structural Information

Property	Value	Source(s)
CAS Number	51-44-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> Cl <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	191.01 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
IUPAC Name	3,4-dichlorobenzoic acid	<a href="#">[6]</a>
SMILES	<chem>C1=CC(=C(C=C1C(=O)O)Cl)C</chem> 	<a href="#">[1]</a> <a href="#">[6]</a>
InChI Key	VPHHJAOJUJHJKD- UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[6]</a>
Physical Form	White to almost white powder or crystal	<a href="#">[2]</a> <a href="#">[3]</a>

**Table 2: Thermodynamic and Physical Properties**

Property	Value	Source(s)
Melting Point	204-206 °C	<a href="#">[2]</a> <a href="#">[3]</a>
204.5 °C		
205-209 °C	<a href="#">[4]</a>	
Boiling Point	317.80 °C (Experimental)	<a href="#">[1]</a>
273.68 °C (Rough Estimate)	<a href="#">[2]</a>	
Density	1.4410 (Rough Estimate)	<a href="#">[2]</a>
pKa	3.60 ± 0.10 (Predicted)	<a href="#">[2]</a>
logP (Octanol/Water)	3.5 (Computed)	<a href="#">[6]</a>

**Table 3: Solubility Data**

Solvent	Solubility	Source(s)
Water	Insoluble	[2]
0.006112 g/100g		
Ethanol	Very Soluble	
Diethyl Ether	Soluble	
Dimethylsulfoxide	Sparingly Soluble	

## Experimental Protocols and Methodologies

Accurate determination of physicochemical properties is paramount for research and development. This section details the standard experimental protocols for measuring key parameters of substituted benzoic acids like 3,4-DCBA.

### Determination of Acid Dissociation Constant (pKa)

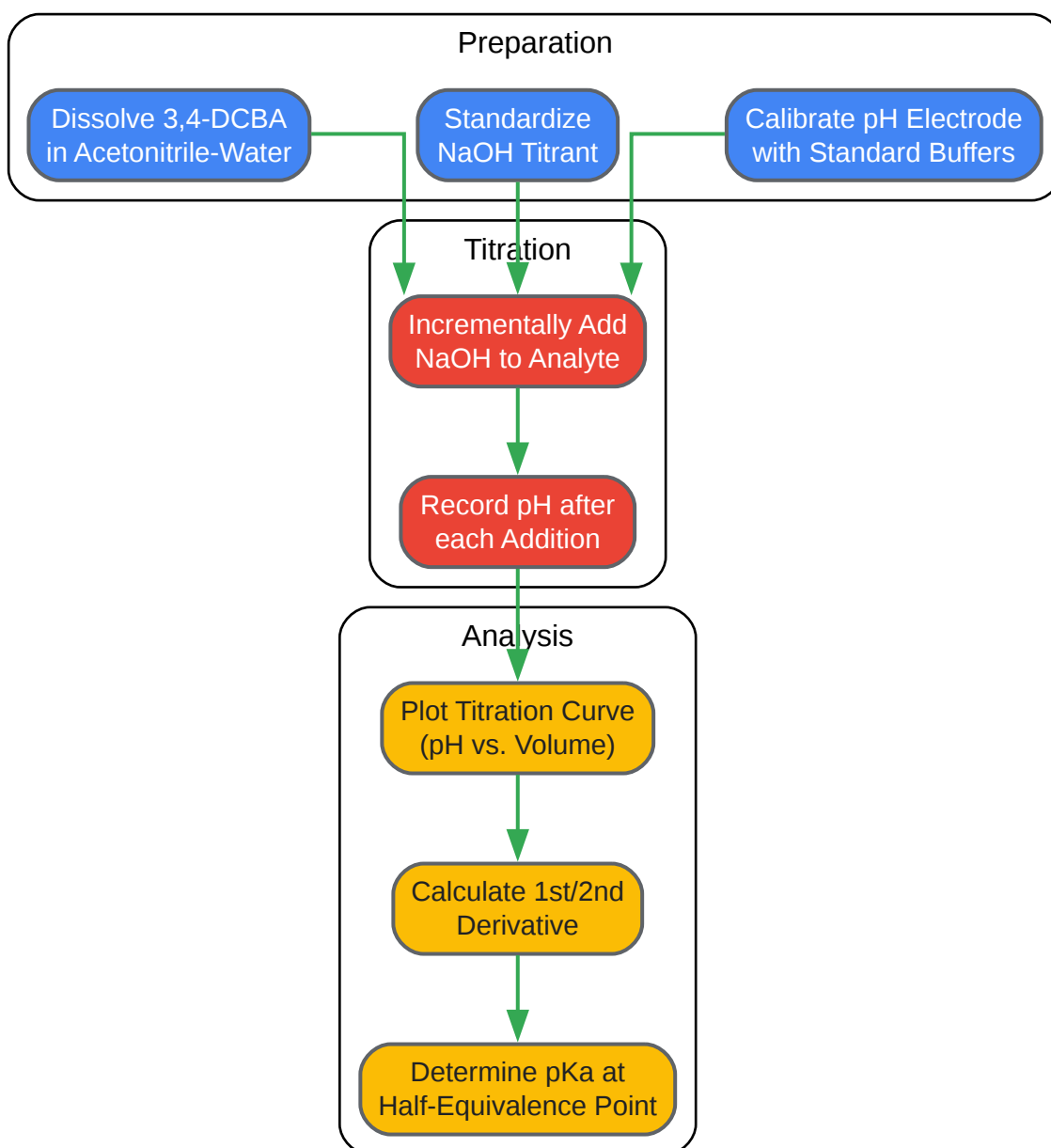
The pKa, or acid dissociation constant, is a critical measure of a compound's acidity in a given solvent. For benzoic acid derivatives, potentiometric titration and spectrophotometry are common and reliable methods.

#### Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. The procedure involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

- **Preparation of Analyte Solution:** A precise amount of **3,4-Dichlorobenzoic acid** is dissolved in a suitable solvent, typically a hydro-organic mixture like acetonitrile-water, to a known concentration.
- **Electrode Calibration:** The pH electrode and measurement system are calibrated using a series of standard buffer solutions to ensure accurate pH readings.
- **Titration:** A standardized solution of a strong base (e.g., NaOH) is added to the analyte solution in small, precise increments.

- **Data Acquisition:** The pH of the solution is recorded after each addition of the titrant, allowing for the generation of a titration curve (pH vs. volume of titrant).
- **Data Analysis:** The equivalence point of the titration is determined from the titration curve, often by analyzing the first or second derivative of the curve. The pKa is the pH at which half of the acid has been neutralized. Specialized software, such as Hyperquad, can be used for multi-linear regression analysis of the data to calculate the stability constants.



[Click to download full resolution via product page](#)

Fig 1. Workflow for Potentiometric pKa Determination.

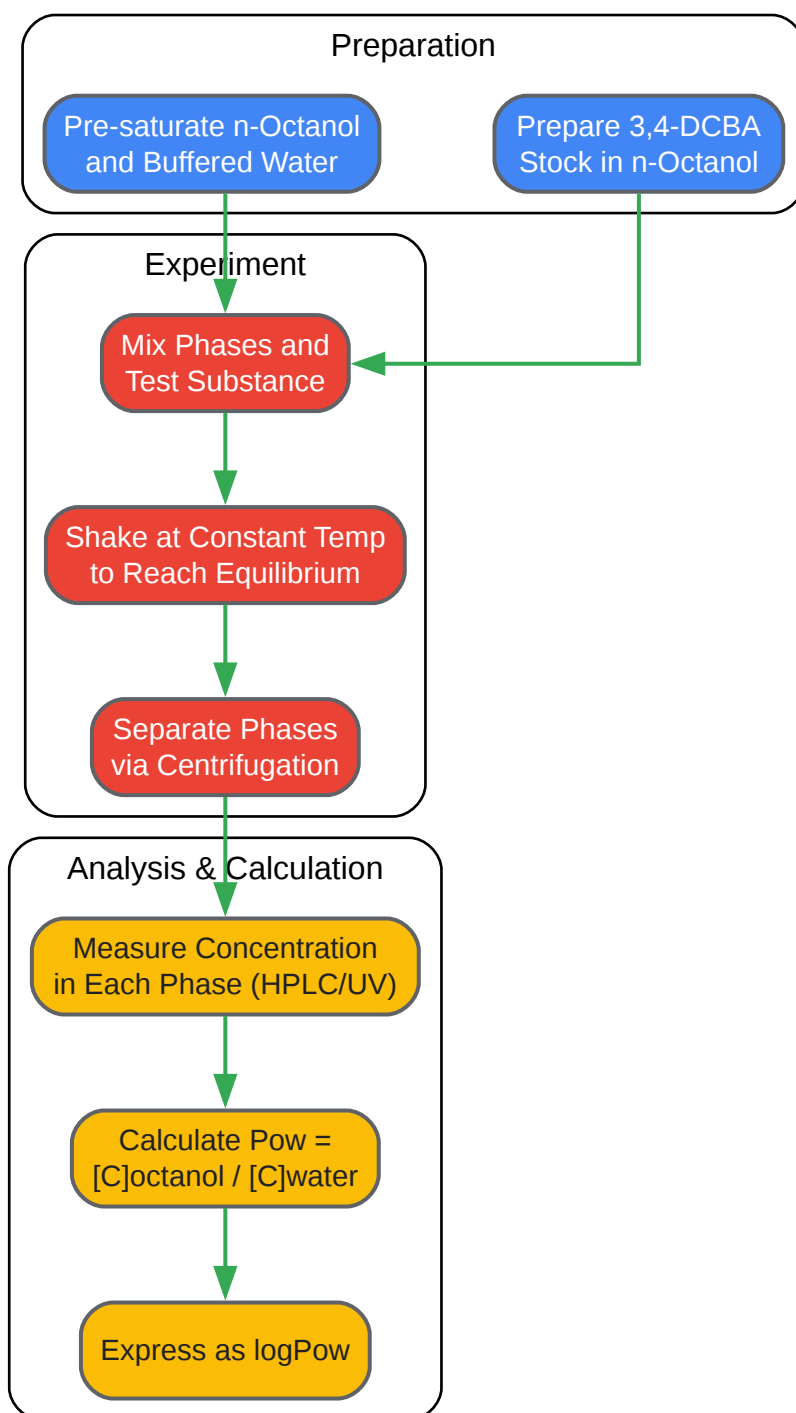
## Determination of Octanol-Water Partition Coefficient (logP)

The n-octanol/water partition coefficient ( $P_{ov}$ ) is a measure of a chemical's lipophilicity and is a key parameter for predicting its environmental fate and bioaccumulation potential. The OECD Test Guideline 107 (Shake Flask Method) is a widely accepted standard for its determination.

Protocol: OECD 107 Shake Flask Method

This method is suitable for determining  $\log P_{ov}$  values in the range of -2 to 4.

- **Phase Preparation:** High-purity n-octanol and water are pre-saturated with each other by shaking them together, followed by separation. This ensures that the two phases are in equilibrium before the introduction of the test substance.
- **Test Solution Preparation:** A stock solution of **3,4-Dichlorobenzoic acid** is prepared in n-octanol. Since the compound is ionizable, the aqueous phase should be buffered to a pH at least two units below the pKa to ensure the substance is in its non-ionized form.
- **Partitioning:** The stock solution is added to a mixture of pre-saturated n-octanol and buffered water in a vessel. The vessel is then shaken vigorously at a constant temperature (e.g., 20-25°C) until equilibrium is reached.
- **Phase Separation:** The mixture is centrifuged to achieve a clear separation of the n-octanol and aqueous phases.
- **Concentration Analysis:** The concentration of **3,4-Dichlorobenzoic acid** in each phase ( $C_{oktanol}$  and  $C_{water}$ ) is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
- **Calculation:** The partition coefficient ( $P_{ov}$ ) is calculated as the ratio of the concentrations. The final result is expressed as its base-10 logarithm ( $\log P_{ov}$ ). The experiment is typically run in triplicate with different solvent volume ratios.



[Click to download full resolution via product page](#)

Fig 2. Workflow for logP Determination (OECD 107).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3,4-Dichlorobenzoic acid,4-tolyl ester (CAS 92153-13-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 3,4-dichlorobenzoic acid [chemister.ru]
- 3. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dichlorobenzoic acid - [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. srd.nist.gov [srd.nist.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 3,4-Dichlorobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181264#physicochemical-properties-of-3-4-dichlorobenzoic-acid]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)